molecular formula C12H13ClN2O4 B2485017 4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid CAS No. 1396963-68-0

4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid

Cat. No.: B2485017
CAS No.: 1396963-68-0
M. Wt: 284.7
InChI Key: GCDAAHJGEVACOC-UHFFFAOYSA-N
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Description

4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid is a synthetic organic compound with the molecular formula C12H13ClN2O4 It is known for its unique structure, which includes a carbamoyl group, a chlorophenyl group, and a formamido group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The process begins with the chlorination of a phenyl ring to form 4-chlorophenyl.

    Amidation Reaction: The 4-chlorophenyl intermediate undergoes an amidation reaction with formamide to form 4-chlorophenylformamide.

    Carbamoylation: The 4-chlorophenylformamide is then reacted with a carbamoylating agent to introduce the carbamoyl group.

    Butanoic Acid Addition: Finally, the compound is reacted with butanoic acid under specific conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control the reaction conditions precisely.

    Purification Steps: Such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the original compound.

    Reduction Products: Reduced forms with altered functional groups.

    Substitution Products: Compounds with substituted chlorophenyl groups.

Scientific Research Applications

4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibiting or activating their function.

    Interact with Receptors: Modulating signal transduction pathways.

    Affect Cellular Processes: Such as cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    4-Carbamoyl-2-[(4-bromophenyl)formamido]butanoic acid: Similar structure with a bromine atom instead of chlorine.

    4-Carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid: Similar structure with a fluorine atom instead of chlorine.

    4-Carbamoyl-2-[(4-methylphenyl)formamido]butanoic acid: Similar structure with a methyl group instead of chlorine.

Uniqueness

4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability.

Properties

IUPAC Name

5-amino-2-[(4-chlorobenzoyl)amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O4/c13-8-3-1-7(2-4-8)11(17)15-9(12(18)19)5-6-10(14)16/h1-4,9H,5-6H2,(H2,14,16)(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDAAHJGEVACOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831276
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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